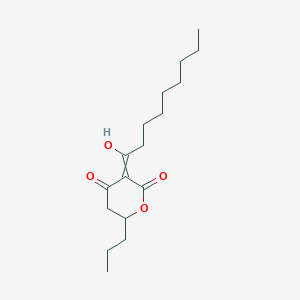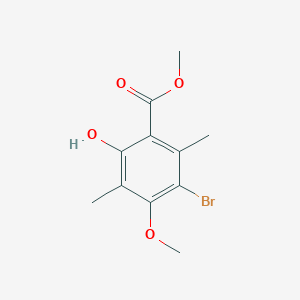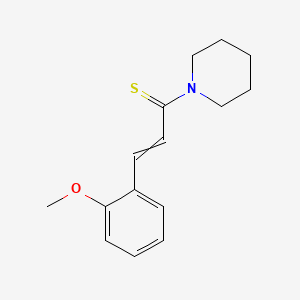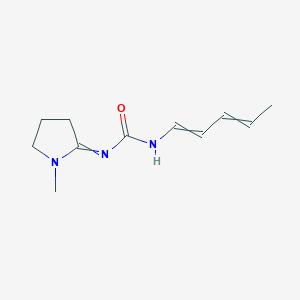
3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione is a complex organic compound with a unique structure that includes a hydroxynonylidene group and a propyloxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydroxynonylidene precursor with a propyloxane derivative. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The propyloxane ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme activity, metabolic pathways, and cellular processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the propyloxane ring play crucial roles in its reactivity and biological activity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Hydroxynonylidene)-6-methyloxane-2,4-dione
- 3-(1-Hydroxynonylidene)-6-ethyloxane-2,4-dione
Uniqueness
3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propyloxane ring and hydroxynonylidene group make it particularly versatile in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
89707-05-1 |
|---|---|
Formule moléculaire |
C17H28O4 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
3-(1-hydroxynonylidene)-6-propyloxane-2,4-dione |
InChI |
InChI=1S/C17H28O4/c1-3-5-6-7-8-9-11-14(18)16-15(19)12-13(10-4-2)21-17(16)20/h13,18H,3-12H2,1-2H3 |
Clé InChI |
NAVDUPKKAQVISU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=C1C(=O)CC(OC1=O)CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-(Dichloroamino)(phenyl)methylidene]benzamide](/img/structure/B14390551.png)
![2-[2-(3-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14390554.png)
![(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium](/img/structure/B14390573.png)
![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine](/img/structure/B14390578.png)



![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)



![3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14390612.png)
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)

